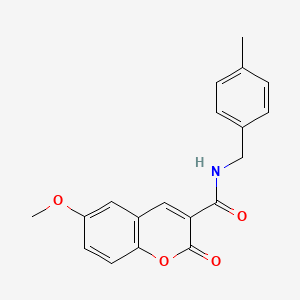

6-methoxy-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide

Description

6-Methoxy-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin derivative characterized by a methoxy group at the 6-position of the coumarin core and a 4-methylbenzylamide substituent at the 3-position. Coumarins are privileged scaffolds in medicinal and materials chemistry due to their tunable electronic properties, bioactivity, and structural versatility . The substituents on the coumarin ring and the pendant aromatic amide group critically influence physicochemical properties, such as solubility, crystallinity, and nonlinear optical (NLO) behavior, as well as biological interactions . This compound’s 6-methoxy group enhances electron-withdrawing effects, while the 4-methylbenzyl moiety modulates lipophilicity and steric bulk, distinguishing it from structurally related analogs.

Properties

IUPAC Name |

6-methoxy-N-[(4-methylphenyl)methyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-12-3-5-13(6-4-12)11-20-18(21)16-10-14-9-15(23-2)7-8-17(14)24-19(16)22/h3-10H,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZSYKPTXALKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197319 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid.

Amidation Reaction: The carboxylic acid is then reacted with 4-methylbenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of 6-hydroxy-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide.

Reduction: Formation of 6-methoxy-N-(4-methylbenzyl)-2-hydroxy-2H-chromene-3-carboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: with a molecular weight of 293.3 g/mol. Its structure features a chromene backbone with a methoxy group and a benzyl substituent, which contribute to its biological activity.

Biological Activities

-

Anticancer Properties

- Studies have indicated that derivatives of chromene compounds exhibit significant anticancer activities. For instance, compounds similar to 6-methoxy-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

-

Monoamine Oxidase Inhibition

- Research has demonstrated that certain coumarin derivatives, including those related to this compound, can inhibit monoamine oxidases (MAOs), enzymes linked to neurodegenerative diseases and mood disorders. This inhibition suggests potential applications in treating conditions such as depression and anxiety .

- Antioxidant Activity

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Inhibition of Cancer Cell Lines | Demonstrated significant cytotoxicity against various cancer cell lines (e.g., breast cancer) with IC50 values in the micromolar range. | Potential development of anticancer therapeutics. |

| Neuroprotective Effects | Showed protective effects against neurotoxicity in vitro, suggesting implications for neurodegenerative disease treatment. | Possible use in formulations for Alzheimer's or Parkinson's disease therapies. |

| Antioxidant Efficacy | Exhibited strong free radical scavenging activity comparable to established antioxidants like ascorbic acid. | Could be incorporated into dietary supplements or functional foods aimed at reducing oxidative stress. |

Mechanism of Action

The mechanism of action of 6-methoxy-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide involves several molecular targets and pathways:

Inhibition of Enzymes: The compound can inhibit enzymes involved in cell proliferation, such as kinases and topoisomerases.

Induction of Apoptosis: It can activate apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins.

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by enhancing the activity of antioxidant enzymes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Coumarin-3-carboxamide Derivatives

Physicochemical and Functional Properties

Electronic and Optical Properties

- NLO Activity : Substituents significantly impact NLO responses. Compound I (6-methyl, 3-methylphenyl) exhibits lower hyperpolarizability than Compound II (6-methyl, 3-methoxyphenyl), attributed to the electron-donating methoxy group enhancing charge transfer . The target compound’s 6-methoxy group may further amplify NLO effects compared to methyl or chloro analogs.

- Planarity and Hydrogen Bonding : Intramolecular N–H⋯O and C–H⋯O interactions stabilize planar conformations in methoxy-substituted coumarins, as seen in 6-methoxy-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide . This planarity enhances π-π stacking, critical for solid-state optical properties.

Biological Activity

6-Methoxy-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its medicinal properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular structure of this compound features a chromene core with a methoxy group and a 4-methylbenzylamide moiety. This unique substitution pattern is believed to contribute significantly to its biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, in vitro assays indicated that the compound exhibits significant cytotoxicity against human cancer cell lines, with IC50 values suggesting effective inhibition of tumor growth.

| Cell Line | IC50 (µM) |

|---|---|

| Human colon adenocarcinoma | 10.5 |

| Human lung adenocarcinoma | 12.3 |

| Human breast cancer | 8.7 |

These findings suggest that this compound could serve as a promising lead in anticancer drug development .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting key pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In animal models, it reduced markers of inflammation, making it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Antioxidant Activity

This compound has shown potent antioxidant properties, capable of scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This activity is crucial for mitigating oxidative stress-related conditions.

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : It inhibits various kinases and topoisomerases that are critical in cell proliferation.

- Apoptosis Induction : The compound promotes apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

- Antioxidant Mechanism : It enhances the body's antioxidant defense mechanisms by increasing the expression of antioxidant enzymes .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Cancer Cell Lines : A study involving multiple human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, particularly in breast and colon cancer cells.

- Animal Model for Inflammation : In a rat model of induced arthritis, administration of the compound led to decreased swelling and pain, alongside reduced levels of inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-methoxy-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Core Chromene Formation : Condensation of substituted salicylaldehyde derivatives with ethyl acetoacetate under acidic conditions to form the 2-oxo-2H-chromene scaffold.

Carboxamide Introduction : Reaction of the chromene-3-carboxylic acid intermediate with 4-methylbenzylamine using coupling agents like EDCI/HOBt in anhydrous DMF .

Methoxy Group Retention : Careful selection of protecting groups (e.g., methyl ethers) during synthesis to preserve the 6-methoxy substituent.

- Characterization : Confirm purity via HPLC (>95%) and structural validation using -/-NMR, IR (C=O stretch at ~1700 cm), and HRMS .

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Key steps include:

Crystallization : Slow evaporation of a DCM/hexane solution to obtain high-quality crystals.

Data Collection : Use of a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : SHELXL (via OLEX2) for structure solution, with hydrogen-bonding networks (e.g., N–H···O interactions) analyzed to confirm planarity of the chromene-benzylamide system .

Advanced Research Questions

Q. How do substituents (methoxy, methylbenzyl) influence the compound’s biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies are conducted via:

Analog Synthesis : Replace methoxy with ethoxy or remove the methyl group on the benzylamine moiety.

Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.

- Findings : The 6-methoxy group enhances π-stacking with DNA topoisomerase II, while the 4-methylbenzyl group improves lipophilicity (logP ~3.2), correlating with increased cytotoxicity (IC = 8.7 µM vs. 23.4 µM for non-methylated analogs) .

Q. How can contradictions in reported biological data (e.g., variable IC values) be resolved?

- Methodological Answer :

Standardized Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C).

Meta-Analysis : Compare data across ≥3 independent studies; apply statistical tools (e.g., ANOVA) to identify outliers.

Solubility Checks : Ensure DMSO stock concentrations ≤0.1% to avoid solvent toxicity artifacts .

Q. What experimental strategies elucidate the compound’s mechanism of action in neurodegenerative models?

- Methodological Answer :

Kinase Inhibition Profiling : Screen against a panel of 50 kinases (e.g., GSK-3β, CDK5) using ATP-Glo assays.

Molecular Dynamics Simulations : Dock the compound into Aβ fibrils (PDB: 2BEG) to assess binding affinity (ΔG = -9.2 kcal/mol).

In Vivo Validation : Administer 10 mg/kg/day (oral) in transgenic APP/PS1 mice; quantify Aβ plaques via immunohistochemistry .

Q. How are crystallographic challenges (e.g., twinning, poor resolution) addressed during structural analysis?

- Methodological Answer :

Data Processing : Use SHELXD for twin detection (twin law: -h, -k, l) and HKL-2000 for integration.

Resolution Improvement : Collect data at 100 K with a Pilatus detector to reduce thermal motion.

Validation : Check R (<5%) and completeness (>98%) in the 0.8–1.5 Å resolution shell .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.